molecular formula C23H16BrClN2O4 B11707751 N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

Cat. No.: B11707751
M. Wt: 499.7 g/mol
InChI Key: DDASVGQMSQXSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a brominated isoindoline core and a chlorophenoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of isoindoline to introduce the bromine atom at the 5-position.

    Acylation: The brominated isoindoline is then subjected to acylation to form the corresponding acyl derivative.

    Coupling Reaction: The acyl derivative is then coupled with 4-(4-chlorophenoxy)phenylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the bromine or chlorine atoms to their respective hydrogenated forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-METHOXYPHENOXY)PHENYL]ACETAMIDE
  • N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-FLUOROPHENOXY)PHENYL]ACETAMIDE

Uniqueness

N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is unique due to its specific combination of brominated isoindoline and chlorophenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16BrClN2O4

Molecular Weight

499.7 g/mol

IUPAC Name

N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C23H16BrClN2O4/c1-14(28)26(13-27-22(29)20-11-2-15(24)12-21(20)23(27)30)17-5-9-19(10-6-17)31-18-7-3-16(25)4-8-18/h2-12H,13H2,1H3

InChI Key

DDASVGQMSQXSLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)Br)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.